(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-3-nitrophenyl)methanone
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Overview
Description
The compound (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-3-nitrophenyl)methanone is a complex organic molecule that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-3-nitrophenyl)methanone typically involves multi-step organic reactions. The starting materials often include 6,7-dimethoxyisoquinoline and 2-methoxyphenol. The synthesis may involve:
Reduction: Reduction of the isoquinoline ring to form the dihydroisoquinoline.
Acylation: Introduction of the methanone group through an acylation reaction.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions may target the nitro group, converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology
Isoquinoline derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound may be investigated for similar activities.
Medicine
Potential therapeutic applications may include the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
The compound may be used in the development of new materials, such as polymers or dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-3-nitrophenyl)methanone likely involves interactions with specific molecular targets, such as enzymes or receptors. The methoxy and nitro groups may play a role in binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline: Lacks the methanone and nitro groups.
(6,7-Dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone: Lacks the nitro group.
Uniqueness
The presence of both the methoxyphenoxy and nitro groups in (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-3-nitrophenyl)methanone may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H28N2O7 |
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Molecular Weight |
492.5 g/mol |
IUPAC Name |
[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-methyl-3-nitrophenyl)methanone |
InChI |
InChI=1S/C27H28N2O7/c1-17-19(8-7-9-21(17)29(31)32)27(30)28-13-12-18-14-25(34-3)26(35-4)15-20(18)22(28)16-36-24-11-6-5-10-23(24)33-2/h5-11,14-15,22H,12-13,16H2,1-4H3 |
InChI Key |
CIAJQKFRXSUZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC |
Origin of Product |
United States |
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